An In-depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid, a key halogenated aromatic sulfonyl chloride. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and foundational chemical principles to offer a robust understanding of its molecular structure, a detailed protocol for its synthesis, predicted spectroscopic signatures for its characterization, and an exploration of its chemical reactivity. This document serves as a valuable resource for researchers in medicinal chemistry and organic synthesis, providing the foundational knowledge required for the safe handling, synthesis, and application of this versatile chemical intermediate.
Molecular Structure and Physicochemical Properties
2,4-Dibromo-5-(chlorosulfonyl)benzoic acid possesses a densely functionalized benzene ring, making it a valuable building block in the synthesis of complex molecules. The core structure consists of a benzoic acid moiety substituted with two bromine atoms at positions 2 and 4, and a chlorosulfonyl group at position 5.
The spatial arrangement of these functional groups dictates the molecule's reactivity. The carboxylic acid and chlorosulfonyl groups are strong electron-withdrawing groups, which significantly influences the electron density of the aromatic ring. The bromine atoms also contribute to the electrophilic nature of the aromatic system.
Table 1: Physicochemical Properties of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid
| Property | Value | Source |
| Molecular Formula | C₇H₃Br₂ClO₄S | [1] |
| Molecular Weight | 378.42 g/mol | [2] |
| IUPAC Name | 2,4-dibromo-5-(chlorosulfonyl)benzoic acid | [1] |
| CAS Number | 1432679-77-0 | [3] |
| Canonical SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Br)C(=O)O | [1] |
| InChI Key | LQYPWHNQYGXWFH-UHFFFAOYSA-N | [1] |
Synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid
The synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid is achieved through the electrophilic aromatic substitution of 2,4-dibromobenzoic acid using chlorosulfonic acid. This reaction introduces the reactive chlorosulfonyl group onto the benzene ring. The following protocol is adapted from established procedures for the synthesis of analogous compounds, such as 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.[4][5]
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid.
Detailed Experimental Protocol
Rationale: This electrophilic aromatic substitution leverages the strong electrophilicity of the sulfur trioxide precursor in chlorosulfonic acid to functionalize the electron-rich aromatic ring of 2,4-dibromobenzoic acid. The directing effects of the existing substituents favor the introduction of the sulfonyl chloride group at the 5-position.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolved HCl gas), place 2,4-dibromobenzoic acid.
-
Addition of Chlorosulfonic Acid: Cool the flask in an ice bath. Slowly add an excess of chlorosulfonic acid (typically 4-10 molar equivalents) to the 2,4-dibromobenzoic acid with constant stirring. The addition should be performed dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C. Maintain this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be simple, showing signals for the two aromatic protons.
-
δ ~8.2-8.4 ppm (s, 1H): This signal corresponds to the proton at the 6-position, which is deshielded by the adjacent electron-withdrawing carboxylic acid and sulfonyl chloride groups.
-
δ ~7.8-8.0 ppm (s, 1H): This signal corresponds to the proton at the 3-position.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule.
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δ ~165-170 ppm: Carboxylic acid carbonyl carbon (C=O).
-
δ ~130-145 ppm: Aromatic carbons attached to the bromine, carboxylic acid, and sulfonyl chloride groups (C1, C2, C4, C5).
-
δ ~125-130 ppm: Aromatic carbons bearing hydrogen atoms (C3, C6).
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated around 1700 cm⁻¹.[6]
-
S=O Stretch (Sulfonyl Chloride): Two strong absorption bands are characteristic of the sulfonyl chloride group, corresponding to asymmetric and symmetric stretching, typically found near 1375 cm⁻¹ and 1180 cm⁻¹, respectively.[4]
-
C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and fragment ions. Common fragmentation pathways would involve the loss of Cl, SO₂, and COOH.
Chemical Reactivity and Applications
The primary site of reactivity in 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid is the highly electrophilic sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a variety of nucleophiles.
Key Reactions
-
Reaction with Amines (Sulfonamide Formation): This is a cornerstone reaction, leading to the formation of stable sulfonamides. This reaction is widely used in medicinal chemistry to synthesize compounds with a wide range of biological activities.[7][8]
-
Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, alcohols will react to form sulfonate esters.
-
Hydrolysis: The chlorosulfonyl group is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[4]
Reaction Workflow: Sulfonamide Synthesis
Caption: General scheme for the synthesis of sulfonamides.
Applications in Drug Discovery and Development
Sulfonyl chlorides are crucial building blocks in medicinal chemistry. The resulting sulfonamides are present in a wide array of therapeutic agents, including diuretics, antibacterials, and anticancer drugs. The dibromo-substitution pattern on the benzoic acid core of this molecule offers unique steric and electronic properties that can be exploited in the design of novel drug candidates. For instance, the analogous 2,4-dichloro-5-(chlorosulfonyl)benzoic acid is a key intermediate in the synthesis of the diuretic furosemide.[4]
Safety and Handling
Danger: Based on data from analogous sulfonyl chlorides, 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid is expected to be a corrosive substance that can cause severe skin burns and eye damage.[9] It is also likely to be harmful if swallowed or inhaled.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from moisture, as it can hydrolyze to corrosive acids.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
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